molecular formula C14H18BrNO B11176130 2-bromo-N-cycloheptylbenzamide

2-bromo-N-cycloheptylbenzamide

Cat. No.: B11176130
M. Wt: 296.20 g/mol
InChI Key: WGWNDVRLEDJPAD-UHFFFAOYSA-N
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Description

2-Bromo-N-cycloheptylbenzamide is an organic compound with the molecular formula C14H18BrNO It is a benzamide derivative, characterized by the presence of a bromine atom at the second position of the benzene ring and a cycloheptyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cycloheptylbenzamide typically involves the bromination of N-cycloheptylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors could also be considered for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cycloheptylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form N-cycloheptylbenzamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the cycloheptyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

    Substitution: Formation of N-cycloheptylbenzamide derivatives with different functional groups.

    Reduction: Formation of N-cycloheptylbenzamide.

    Oxidation: Formation of oxidized cycloheptyl derivatives.

Scientific Research Applications

2-Bromo-N-cycloheptylbenzamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-cycloheptylbenzamide is not well-documented. as a benzamide derivative, it may interact with specific molecular targets, such as enzymes or receptors, through its amide and bromine functional groups. The exact pathways and molecular targets involved would depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-Bromo-N-cyclopentylbenzamide
  • 2-Bromo-N-cyclohexylbenzamide
  • 2-Bromo-N-isobutylbenzamide

Comparison: 2-Bromo-N-cycloheptylbenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

2-bromo-N-cycloheptylbenzamide

InChI

InChI=1S/C14H18BrNO/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,17)

InChI Key

WGWNDVRLEDJPAD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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